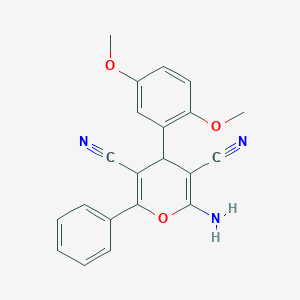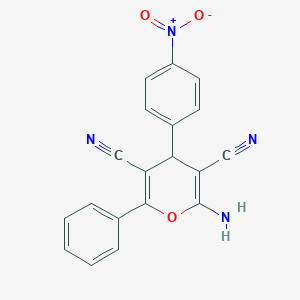![molecular formula C30H27NO7 B304086 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and is a selective inhibitor of nuclear factor kappa-B (NF-κB) essential modulator (NEMO) binding to the inhibitor of kappa-B kinase (IKK) complex.
作用機序
IMD-0354 selectively inhibits the binding of NEMO to the IKK complex, which is essential for the activation of NF-κB. The IKK complex is responsible for the phosphorylation and degradation of the inhibitor of kappa-B (IκB), which leads to the release of NF-κB and its translocation to the nucleus, where it regulates the expression of various genes. By inhibiting the binding of NEMO to the IKK complex, IMD-0354 prevents the activation of NF-κB and its downstream signaling pathways.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have several biochemical and physiological effects. In cancer cells, IMD-0354 inhibits cell growth and induces apoptosis by suppressing the activation of NF-κB. Inflammatory responses are also suppressed by IMD-0354 through inhibition of the NF-κB pathway. In autoimmune disorders, IMD-0354 has been shown to reduce the severity of the disease by suppressing the immune response.
実験室実験の利点と制限
One of the advantages of IMD-0354 is its selectivity for NEMO binding to the IKK complex, which makes it a potent and specific inhibitor of NF-κB activation. However, one of the limitations of IMD-0354 is its low solubility in water, which can make it challenging to use in some experiments. Additionally, IMD-0354 has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
IMD-0354 has shown great promise in preclinical studies for various diseases, and future research is needed to evaluate its potential clinical applications. One future direction is to explore the use of IMD-0354 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another future direction is to develop more potent and selective inhibitors of NF-κB activation that can overcome the limitations of IMD-0354, such as its low solubility and short half-life.
Conclusion:
In conclusion, IMD-0354 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. IMD-0354 selectively inhibits the binding of NEMO to the IKK complex, which is essential for the activation of NF-κB, and has several biochemical and physiological effects. While IMD-0354 has some limitations, it has shown great promise in preclinical studies, and future research is needed to evaluate its potential clinical applications and develop more potent and selective inhibitors of NF-κB activation.
合成法
The synthesis of IMD-0354 involves a multi-step process that includes the reaction of 4-methylacetophenone with methyl magnesium bromide to form 1-methyl-2-(4-methylphenyl)ethanol. This intermediate is then reacted with phosgene and triethylamine to form the corresponding acid chloride, which is then reacted with 4-(isobutoxycarbonyl)phenylhydrazine to form IMD-0354.
科学的研究の応用
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and survival. Inhibition of NF-κB activation by IMD-0354 has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and alleviate autoimmune disorders.
特性
製品名 |
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate |
|---|---|
分子式 |
C30H27NO7 |
分子量 |
513.5 g/mol |
IUPAC名 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-[4-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C30H27NO7/c1-17(2)16-37-29(35)21-9-12-23(13-10-21)31-27(33)24-14-11-22(15-25(24)28(31)34)30(36)38-19(4)26(32)20-7-5-18(3)6-8-20/h5-15,17,19H,16H2,1-4H3 |
InChIキー |
CHWZHXLNVFSMSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304005.png)
![3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304006.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{4-ethoxy-2-nitrophenyl}acetamide](/img/structure/B304008.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304010.png)
![N-(4-butoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304011.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B304012.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304014.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B304016.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304019.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)


![N-{4-[3-(4-{4-nitrophenyl}-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B304025.png)